- Aminophosphine palladium pincer complexes for Suzuki and Heck reactions, Chimia, 2009, 63(1-2), 23-28
Cas no 92-06-8 (M-Terphenyl)
M-Terphenyl structure
Product Name:M-Terphenyl
CAS番号:92-06-8
MF:C18H14
メガワット:230.303764820099
MDL:MFCD00003059
CID:34629
PubChem ID:24869418
Update Time:2025-10-31
M-Terphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1':3',1''-Terphenyl
- 1,3-Diphenylbenzene
- m-Terphenyl
- 1,3-Terphenyl
- Isodiphenylbenzene
- m-Diphenylbenzene
- meta-terphenyl
- m-Triphenyl
- Santowax M
- Santowax OM
- Santowax R
- Terbenzene
- 1,1'-Biphenyl, 3-phenyl-
- Diphenylbenzene
- Triphenyl
- Delowax S
- Delowax OM
- Gilotherm OM 2
- WOI2PSS0KX
- YJTKZCDBKVTVBY-UHFFFAOYSA-N
- DSSTox_CID_9117
- DSSTox_RID_78671
- DSSTox_GSID_29117
- 3-Phenylbiphenyl
- C
- Terphenyls
- Benzene, m-diphenyl- (3CI)
- m-Terphenyl (8CI)
- 1,1′-Biphenyl, 3-phenyl-
- 3-Phenyl-1,1′-biphenyl
- G 340
- NSC 6808
- T 3009
- AS-19308
- DB-079227
- NSC-6808
- NCGC00257320-01
- TERPHENYL, M-
- F85603
- NCGC00249075-01
- AI3-01405
- DTXSID2029117
- HSDB 2537
- UNII-LFX1C55D2Z
- 92-06-8
- UNII-WOI2PSS0KX
- CCRIS 1656
- DTXCID209117
- T0018
- m-Terphenyl, 99%
- LFX1C55D2Z
- CHEMBL3184163
- EINECS 202-122-1
- NCGC00259128-01
- AKOS002386404
- CS-W010375
- NSC6808
- InChI=1/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14
- EINECS 247-477-3
- 8042-11-3
- Benzene, m-diphenyl-
- Q20965190
- MFCD00003059
- 3-Phenyl-1,1'-biphenyl
- Tox21_201579
- J-503715
- 1,1':3',1''-biphenyl
- NS00041387
- 1, 3-phenyl-
- AS-871/42732541
- EC 247-477-3
- Tox21_303528
- m-Terphenyl, analytical standard
- CAS-92-06-8
- AI3-00860
- M-Terphenyl
-
- MDL: MFCD00003059
- インチ: 1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
- InChIKey: YJTKZCDBKVTVBY-UHFFFAOYSA-N
- ほほえんだ: C1C=CC(C2C=C(C3C=CC=CC=3)C=CC=2)=CC=1
- BRN: 1864778
計算された属性
- せいみつぶんしりょう: 230.11000
- どういたいしつりょう: 230.10955
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 黄色の針状結晶。ピクチャーは形成されていない。
- 密度みつど: 1,2 g/cm3
- ゆうかいてん: 84-88 °C (lit.)
- ふってん: 379 °C(lit.)
- フラッシュポイント: 191°C
- 屈折率: 1.5681 (estimate)
- PSA: 0.00000
- LogP: 5.02060
- ようかいせい: エタノール、エーテル、酢酸、ベンゼンに溶け、水に溶けない
M-Terphenyl セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335,H400
- 警告文: P261,P273,P305+P351+P338
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38-50
- セキュリティの説明: S26-S36-S61-S60
- RTECS番号:WZ6470000
-
危険物標識:
- セキュリティ用語:4.1
- 包装等級:II; III
- リスク用語:R36/37/38
- 危険レベル:9
- 包装グループ:III
- TSCA:Yes
- ちょぞうじょうけん:しっかり閉めてください。日陰で乾燥した場所に保管する。
M-Terphenyl 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
M-Terphenyl 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113765-250mg |
M-Terphenyl |
92-06-8 | ,,≥99.5%(GC) | 250mg |
¥411.90 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14867-25g |
m-Terphenyl, 98+% |
92-06-8 | 98+% | 25g |
1769.00 | 2021-07-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113764-100g |
M-Terphenyl |
92-06-8 | 98% | 100g |
¥2162.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113764-500g |
M-Terphenyl |
92-06-8 | 98% | 500g |
¥9269.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113764-25g |
M-Terphenyl |
92-06-8 | 98% | 25g |
¥586.90 | 2023-09-01 | |
| Alichem | A019115222-1000g |
1,1':3',1''-Terphenyl |
92-06-8 | 95% | 1000g |
$482.56 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009783-25g |
M-Terphenyl |
92-06-8 | 98% | 25g |
¥189 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009783-5g |
M-Terphenyl |
92-06-8 | 98% | 5g |
¥41 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009783-1g |
M-Terphenyl |
92-06-8 | 98% | 1g |
¥58 | 2023-09-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24328-250mg |
m-Terphenyl |
92-06-8 | ,,GC≥99% | 250mg |
¥200.00 | 2021-09-02 |
M-Terphenyl 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , Oxygen Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: Toluene ; 10 min, 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylformamide ; 6 h, 60 °C
リファレンス
- Pd-catalyzed Suzuki-Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acids, Tetrahedron, 2016, 72(47), 7606-7612
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium (nanoparticle complexes with a tris(polyethylene glycolyl triazolyl)benzene) , Poly(oxy-1,2-ethanediyl), α,α′,α′′-[1,3,5-benzenetriyltris(1H-1,2,3-triazole-4,1… (palladium complexes) Solvents: Acetone , Water ; 3 h, 60 °C; 60 °C → rt
リファレンス
- Water-Soluble Palladium Nanoparticles: Click Synthesis and Applications as a Recyclable Catalyst in Suzuki Cross-Couplings in Aqueous Media, European Journal of Organic Chemistry, 2010, (26), 5090-5099
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
リファレンス
- Synthesis of mono-, di-, and triphenylarenes by sequential photostimulated SRN1 and Pd(0)-catalyzed cross coupling reactions on aryl halides, Synlett, 2000, (2), 230-232
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Sodium iodide Catalysts: 2376473-55-9 Solvents: Dimethylformamide ; 6 h, 120 °C
リファレンス
- Synthesis, Characterization and Theoretical Investigation on Thiazoline-Derived Palladium-Complexes-Catalyzed Denitrogenative Cross-Coupling of Aryl Halides with Arylhydrazines, ChemistrySelect, 2019, 4(32), 9253-9261
合成方法 7
はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ; 1 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ; 1 h, rt
リファレンス
- Ring-closing olefin metathesis for the synthesis of benzene derivatives, Chemistry - An Asian Journal, 2006, 1(4), 611-613
合成方法 8
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 2135789-70-5 Solvents: Dimethylformamide ; 12 h, 80 °C
リファレンス
- A straightforward synthesis of 4,5-dihalofunctionalized imidazol-2-ylidene/imidazolyl-metal complexes from trihaloimidazolium salts/imidazoles: Structure and catalytic studies, Journal of Organometallic Chemistry, 2017, 851, 104-114
合成方法 9
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 24 h, rt
リファレンス
- Electrostatic and Electrophilic Catalysis in the Reductive Cleavage of Alkyl Aryl Ethers. The Influence of Ion Pairing on the Regioselectivity, Journal of Organic Chemistry, 2000, 65(2), 322-331
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 7 - 8 h, 90 °C
リファレンス
- Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes, Mendeleev Communications, 2021, 31(3), 400-402
合成方法 12
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride , N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ; 1 h, 100 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
リファレンス
- N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides, Catalysis Communications, 2015, 66, 87-90
合成方法 13
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Benzene, diethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene , Pyridine, 4-ethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene Solvents: Ethanol , Tetrahydrofuran , Water ; 5 h, 70 °C
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary Materials, Chemistry - A European Journal, 2023, 29(34),
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 60 min
リファレンス
- The impact of the physical state and the reaction phase in the direct mechanocatalytic Suzuki-Miyaura coupling reaction, Faraday Discussions, 2023, 241, 206-216
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2230116-04-6 (post-treated with Pd(OAc)2) Solvents: Ethanol ; 0.5 h, 80 °C
リファレンス
- Palladium Nanoparticle-Immobilized Porous Polyurethane Material for Quick and Efficient Heterogeneous Catalysis of Suzuki-Miyaura Cross-Coupling Reaction at Room Temperature, ChemistrySelect, 2018, 3(5), 1365-1370
合成方法 16
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 3 h, 60 °C
リファレンス
- Phosphine-Built-in Porous Organic Cage for Stabilization and Boosting the Catalytic Performance of Palladium Nanoparticles in Cross-Coupling of Aryl Halides, ACS Applied Materials & Interfaces, 2020, 12(47), 53141-53149
合成方法 17
はんのうじょうけん
1.1 Catalysts: (SP-4-3)-[2,6-Bis[(diphenylphosphino-κP)amino]phenyl-κC]chloronickel Solvents: Tetrahydrofuran ; 18 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Arylation of non-activated C-Cl bond with Grignard reagents catalyzed by pincer [PCP]-nickel complexes, Inorganica Chimica Acta, 2014, 415, 95-97
合成方法 18
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetraamminedichloropalladium(2+) Solvents: Dimethylacetamide , Water ; 15 min, 100 °C
リファレンス
- Pd-loaded NaY zeolite as a highly active catalyst for ligandless Suzuki-Miyaura reactions of aryl halides at low Pd loadings under aerobic conditions, Journal of Molecular Catalysis A: Chemical, 2007, 278(1-2), 189-199
合成方法 19
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethyl acetate ; rt
リファレンス
- Assembly of unsymmetrical 1,3,5-triarylbenzenes via tandem reaction of β-arylethenesulfonyl fluorides and α-cyano-β-methylenones, New Journal of Chemistry, 2022, 46(25), 12367-12371
M-Terphenyl Raw materials
- 1-Bromo-3-chlorobenzene
- Phenylboronic acid
- Stannane, 1,3-phenylenebis[trimethyl-
- 1,1'-Biphenyl, 3-iodo-
- 3-Biphenylboronic acid
- 1,3-Dibromobenzene
- 1,1':3',1''-Terphenyl, 2'-methoxy-
- Diphenyl(2,2,2-trifluoroethyl)sulfonium
- 1-Bromo-3-iodobenzene
M-Terphenyl Preparation Products
M-Terphenyl サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:92-06-8)1,3-Diphenylbenzene
注文番号:LE3440;LE17897
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:44
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:92-06-8)1,3-Diphenylbenzene
注文番号:sfd18690
在庫ステータス:in Stock
はかる:200KG
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:92-06-8)M-Terphenyl
注文番号:A937960
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:25
価格 ($):428.0
Email:sales@amadischem.com
M-Terphenyl 関連文献
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
92-06-8 (M-Terphenyl) 関連製品
- 1166-19-4(m,p-Quaterphenyl)
- 14739-51-6(1,1':4',1'':3'',1''':4''',1'''':4'''',1'''''-Sexiphenyl(7CI,8CI,9CI))
- 102814-13-1(Carbonic acid, diphenyl ester, polymer with 1,4-butanediol, 1,6-hexanediol,alpha-hydro-omega-hydroxypoly(oxy(methyl-1,2-ethanediyl)) and 1,1-methylenebis(4-isocyanatobenzene))
- 1486-01-7(1,1’-Diphenyl-D10)
- 16716-11-3(1,1':3',1'':3'',1''':3''',1'''':3'''',1''''':3''''',1'''''':3'''''',1'''''''-Octiphenyl)
- 29036-02-0(m-Quaterphenyl)
- 26140-60-3(Terphenyl)
- 98904-43-9(P-TERPHENYL-D14)
- 94363-13-0(1,4-diphenylbenzene)
- 1718-51-0(p-Terphenyl-d14)